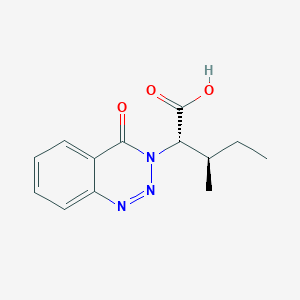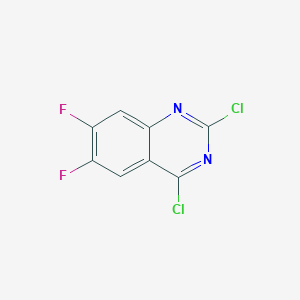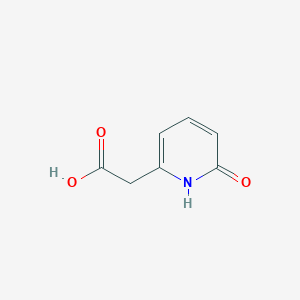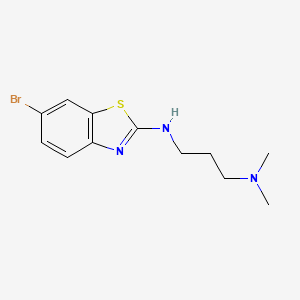![molecular formula C6H13NO B1387758 [(2S)-Tétrahydropyran-2-yl]méthanamine CAS No. 885331-14-6](/img/structure/B1387758.png)
[(2S)-Tétrahydropyran-2-yl]méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(tetrahydro-2H-pyran-2-yl)methanamine” is also known as methenamine . Methenamine is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old .
Synthesis Analysis
Methenamine can be synthesized from formaldehyde and ammonia . In the original variation, (S)-pseudoephedrine is extracted from decongestant. This involves the use of different organic solvents at various stages .Molecular Structure Analysis
Methenamine has a cage-like structure similar to adamantane . It is a heterocyclic organic compound with the formula (CH2)6N4 . The molecular weight of methenamine is 31.0571 .Chemical Reactions Analysis
In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . Formaldehyde has nonspecific bactericidal action .Physical and Chemical Properties Analysis
Amines are near relatives of ammonia, NH3 . In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .Applications De Recherche Scientifique
Synthèse de produits naturels et d'analogues
Le cycle 2H-pyran, un motif structural présent dans de nombreux produits naturels, est un intermédiaire clé dans la construction de diverses structures complexes. Le [(2S)-Tétrahydropyran-2-yl]méthanamine peut servir de précurseur dans la synthèse de composés comme l'acide (−)-daurichroménique et ses analogues. La polyvalence de ce composé en synthèse découle de sa capacité à subir des réactions facilitées par des acides de Lewis ou de Brønsted, des sels d'indium ou de l'iode comme catalyseurs .
Développement de médicaments analgésiques et anti-inflammatoires
Des dérivés de tétrahydropyran, tels que le (2s,6s)-6-éthyl-tétrahydro-2h-pyran-2-yl)méthanol, ont montré un potentiel dans les applications analgésiques et anti-inflammatoires. Des recherches indiquent que ces dérivés peuvent effectivement réduire la douleur et l'inflammation, suggérant que le this compound pourrait jouer un rôle dans le développement de nouveaux médicaments ciblant ces conditions .
Techniques de coloration histologique
En histologie, la coloration à l'argent méthénamine est une technique utilisée pour identifier les micro-organismes fongiques. Bien que non directement liée au this compound, la composante méthénamine est cruciale pour les méthodologies de coloration qui démontrent la présence de champignons dans les coupes de tissus. Cela indique des applications de recherche potentielles du this compound dans le développement de nouvelles méthodes de coloration ou l'amélioration de celles existantes .
Prophylaxie des infections urinaires
Les sels de méthénamine, tels que l'hippurate de méthénamine, sont utilisés comme antiseptiques urinaires pour la prophylaxie des infections urinaires récurrentes. La capacité du composé à agir comme un agent antibactérien suggère que le this compound pourrait être étudié pour des applications similaires, offrant potentiellement une alternative non antibiotique pour la gestion des infections urinaires .
Applications antimicrobiennes
Étant donné la similitude structurelle avec la méthénamine, connue pour ses propriétés antimicrobiennes, le this compound pourrait être exploré pour son utilisation potentielle comme agent antimicrobien. La recherche pourrait se concentrer sur son efficacité contre une gamme de micro-organismes et son incorporation possible dans les traitements des infections .
Mécanisme D'action
Target of Action
The primary target of [(2S)-Tetrahydropyran-2-yl]methanamine, also known as Methenamine, is the urinary tract, specifically the urinary tract bacteria . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . This means it kills bacteria by cross-linking their proteins, which inhibits bacterial growth .
Biochemical Pathways
The antibacterial activity of Methenamine depends on its conversion in the urine to formaldehyde . This conversion is facilitated by the acidic environment of the urine. The formaldehyde then interacts with the bacterial cells, leading to their death and thus preventing urinary tract infections .
Pharmacokinetics
Following oral administration of a usual single dose to healthy fasting adults, concentrations of methenamine and formaldehyde in plasma are generally very low and antibacterial activity in plasma is negligible . The elimination half-life is about 4.3 hours . The drug is excreted in the urine, with about 90% of methenamine excreted within 24 hours .
Result of Action
The result of Methenamine’s action is the prevention and treatment of recurrent urinary tract infections . By converting to formaldehyde in the urine and killing bacteria, Methenamine helps to reduce the frequency of urinary tract infections, especially in patients for whom long-term therapy is considered necessary .
Action Environment
The efficacy of Methenamine is highly dependent on the acidity of the urine . Its antibacterial effects are maximal when urine pH is ≤5.5 . Therefore, factors that affect urine pH, such as diet and concomitant medications, can influence the action, efficacy, and stability of Methenamine . For example, a diet high in citrus fruits, vegetables, or dairy products can decrease the acidity of urine and thus decrease the efficacy of Methenamine .
Orientations Futures
Propriétés
IUPAC Name |
[(2S)-oxan-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCBQKDTGBHSC-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)

![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
![N1-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1387683.png)


![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)


![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
